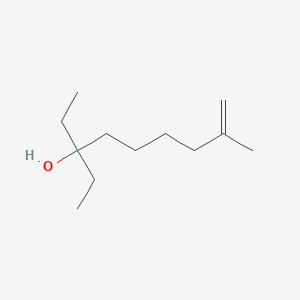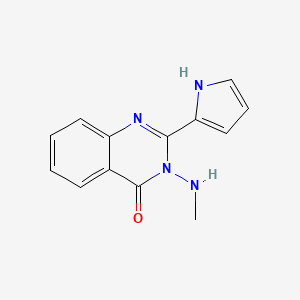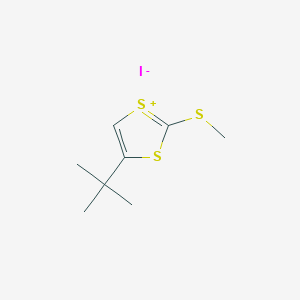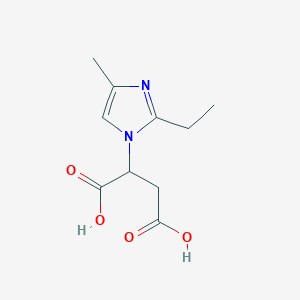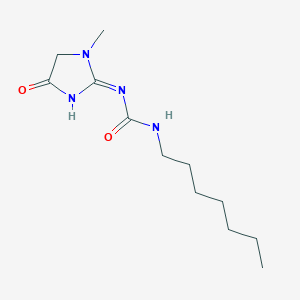
(3E)-1-heptyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-1-heptyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-heptyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea typically involves the reaction of heptyl isocyanate with a suitable imidazolidinone derivative under controlled conditions. The reaction may require the use of catalysts or specific solvents to achieve the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-heptyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The urea group can participate in substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions could produce a wide range of substituted urea compounds.
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-heptyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, this compound could be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored as a potential drug candidate. Researchers may study its pharmacokinetics, pharmacodynamics, and therapeutic potential for various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3E)-1-heptyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3E)-1-heptyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea include other urea derivatives with different substituents. Examples include:
- 1-phenyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
- 1-butyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
Uniqueness
The uniqueness of this compound lies in its specific heptyl and imidazolidinone substituents, which may confer distinct chemical and biological properties compared to other urea derivatives.
Properties
Molecular Formula |
C12H22N4O2 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
(3E)-1-heptyl-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea |
InChI |
InChI=1S/C12H22N4O2/c1-3-4-5-6-7-8-13-12(18)15-11-14-10(17)9-16(11)2/h3-9H2,1-2H3,(H2,13,14,15,17,18) |
InChI Key |
VBFKUAMSAAYNQM-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCNC(=O)/N=C/1\NC(=O)CN1C |
Canonical SMILES |
CCCCCCCNC(=O)N=C1NC(=O)CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


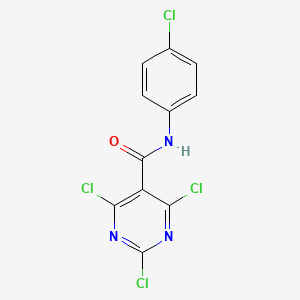
![1-{2-[2-(3-Methylphenoxy)propoxy]propoxy}propan-1-OL](/img/structure/B14388706.png)
![6-Cyano-5-hydroxy-7-methyl-7H-benzimidazo[1,2-a]quinolin-12-ium](/img/structure/B14388708.png)

![1,2,3,4,5-Pentabromo-6-[2-bromo-3-(2,3,4,5,6-pentabromophenyl)phenyl]benzene](/img/structure/B14388736.png)

![3-{[2-({2-[(Propan-2-yl)oxy]ethyl}sulfanyl)ethyl]sulfanyl}prop-1-ene](/img/structure/B14388744.png)
![[(4,4-Dimethylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14388754.png)
![2,4-Dimethoxy-2-[(4-methoxyphenyl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B14388761.png)
